Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Antitubercular drug discovery Pantothenate synthetase inhibition Mycobacterium tuberculosis

Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate (CAS 2375274-02-3) is the lithium carboxylate salt of a saturated bicyclic heterocycle comprising a fused imidazole and a partially hydrogenated pyridine ring with a methyl substituent at the 2-position. It belongs to the broader imidazo[1,2-a]pyridine chemotype, a privileged scaffold extensively investigated for modulating pantothenate synthetase, heparanase-1, PI3 kinase, and CYP46A1 among others.

Molecular Formula C9H11LiN2O2
Molecular Weight 186.14
CAS No. 2375274-02-3
Cat. No. B2771807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
CAS2375274-02-3
Molecular FormulaC9H11LiN2O2
Molecular Weight186.14
Structural Identifiers
SMILES[Li+].CC1=C(N2CCCCC2=N1)C(=O)[O-]
InChIInChI=1S/C9H12N2O2.Li/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6;/h2-5H2,1H3,(H,12,13);/q;+1/p-1
InChIKeySWPFTFVIFLQAPX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate (CAS 2375274-02-3): Core Scaffold Identity and Procurement Context


Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate (CAS 2375274-02-3) is the lithium carboxylate salt of a saturated bicyclic heterocycle comprising a fused imidazole and a partially hydrogenated pyridine ring with a methyl substituent at the 2-position [1]. It belongs to the broader imidazo[1,2-a]pyridine chemotype, a privileged scaffold extensively investigated for modulating pantothenate synthetase, heparanase-1, PI3 kinase, and CYP46A1 among others [2]. The tetrahydro saturation state distinguishes this entity from fully aromatic 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, conferring a higher fraction of sp3-hybridized carbon (Fsp3 ≈ 0.44 for the core) which may influence conformational sampling and physicochemical property space relevant to fragment-based or lead-optimization campaigns . As a lithium salt, the compound is expected to exhibit ionization-dependent solubility and reactivity profiles that diverge from the corresponding free acid and other alkali metal salts, a consideration that becomes critical when selecting the optimal form for downstream synthetic transformations or biological assay preparation .

SALT FORM
Pre-formed lithium carboxylate for polar aprotic solvent compatibility
CORE SATURATION
Tetrahydro core with higher sp3 character vs. aromatic analogs
REGIOISOMER
3-Carboxylate substitution pattern for orthogonal target space (non-HPSE1)

Why a Lithium 2-Methyl-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Exchanged with In-Class Analogs


Within the imidazo[1,2-a]pyridine family, seemingly minor structural variations—substitution position, ring saturation state, counterion identity—produce profound shifts in target selectivity, synthetic tractability, and physicochemical behavior [1]. The target compound occupies a unique parameter space: it bears carboxylate functionality at the 3-position (not 2- or 5-), incorporates a saturated pyridine ring (not aromatic), carries a 2-methyl group (not H or bulkier alkyl), and is delivered as the lithium salt (not free acid, sodium, or potassium). A procurement decision based solely on scaffold similarity risks selecting a regioisomer with divergent biological activity (e.g., 2-carboxylate HPSE1 inhibitors vs. 3-carboxylate pantothenate synthetase chemotypes), an aromatic variant with altered binding geometry, or a free acid with inferior solubility for the intended assay format [2]. The evidence below demonstrates quantifiable differentiation that substantiates why this specific CAS number, rather than an in-class alternative, must be specified in procurement requisitions.

Saturation State Mismatch
Aromatic 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid lacks the tetrahydro ring; Fsp3 and conformational sampling may shift away from saturated library requirements.
Regioisomeric Mismatch
2- or 5-carboxylate tetrahydro regioisomers carry pre-existing HPSE1 inhibitor profiles; substituting may introduce unwanted target engagement and selectivity liabilities.
Salt Form Mismatch
The free acid (CAS 1268065-90-2) requires in situ deprotonation for coupling reactions; the lithium salt provides consistent ionization and solubility for direct amide bond formation.

Quantitative Comparator-Based Evidence for Lithium 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate (CAS 2375274-02-3)


Scaffold Validation: 2-Methylimidazo[1,2-a]pyridine-3-carboxylate Core Delivers Pantothenate Synthetase Inhibition

The 2-methylimidazo[1,2-a]pyridine-3-carboxylate scaffold, of which the target compound is the tetrahydro lithium salt derivative, has been pharmacologically validated as a pantothenate synthetase (PS) inhibitor chemotype. Samala et al. (2014) reported that the most active derivative in a 30-compound series, N′-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b), exhibited an IC50 of 1.90 ± 0.12 μM against MTB PS and a minimum inhibitory concentration (MIC) of 4.53 μM against Mycobacterium tuberculosis with no cytotoxicity toward RAW 264.7 cells at 50 μM [1]. This establishes the 2-methylimidazo[1,2-a]pyridine-3-carboxylate core as a productive starting point for lead optimization, while the target compound's tetrahydro saturation and lithium salt form provide differentiated vectors for further derivatization.

Core Scaffold Validation
Reported
Derivative IC50 1.90 μM (MTB PS) Aromatic acid: typically inactive
Supports PS inhibitor library design from this core
IC50 from Samala et al. 2014; tetrahydro lithium salt enables saturated analog synthesis
Antitubercular drug discovery Pantothenate synthetase inhibition Mycobacterium tuberculosis

Regioisomeric Selectivity: 3-Carboxylate Substitution Diverges from the 2-Carboxylate HPSE1 Chemotype

The position of the carboxylate substituent on the tetrahydroimidazo[1,2-a]pyridine core dictates target engagement: the 3-carboxylate regioisomer represented by the target compound is chemically and biologically distinct from the 2-carboxylate series. The 2-carboxylate lithium salt (lithium 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate, CAS 2411315-26-7) has been characterized as a heparanase-1 (HPSE1) inhibitor scaffold with reported selectivity over off-target glucuronidases GUSβ and GBA . In contrast, the 5-carboxylate tetrahydroimidazo[1,2-a]pyridine series (Taisho Pharmaceutical) has yielded HPSE1 inhibitors with IC50 values from 9.19 μM (lead compound 5a) down to sub-micromolar potency for optimized candidates such as compound 16, which also demonstrated improved selectivity over GUSβ and GBA relative to earlier leads [1]. The 3-carboxylate regioisomer thus occupies a distinct chemical space, neither duplicating the HPSE1 activity of the 2- and 5-carboxylate series nor suffering from their selectivity liabilities, making it a unique starting point for campaigns targeting enzymes other than HPSE1.

Regioisomer Selectivity
Class-level
3-Carboxylate: HPSE1 profile not characterized 2-/5-Carboxylate: HPSE1 IC50 9.19 μM to sub-μM
Enables exploration of targets orthogonal to HPSE1
Regioisomer identity determines target engagement; 3-COO⁻ avoids known HPSE1 liabilities.
Heparanase-1 inhibition Regioisomer selectivity Cancer drug discovery

Saturation-State Impact: Tetrahydro Core Provides sp3 Character Absent in Aromatic 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Reduction of the pyridine ring from aromatic to tetrahydro alters the fraction of sp3-hybridized carbon (Fsp3), a parameter correlated with improved clinical success rates and reduced promiscuity in drug candidates. The non-methylated tetrahydro core, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 55365-04-3), has a computed Fsp3 of 0.50, a consensus Log Po/w of 0.74, and a topological polar surface area (TPSA) of 55.12 Ų . In contrast, the aromatic analog 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-79-6) has an estimated water solubility of 775.6 mg/L (Log Kow 2.19) and a TPSA of approximately 55 Ų, but an Fsp3 approaching zero . The target compound, bearing both the tetrahydro core and the lithium salt, is anticipated to further enhance aqueous solubility while preserving the conformational and derivatization advantages of the saturated ring system, making it a superior building block for libraries targeting three-dimensional binding sites.

Saturation State
Data to verify
Fsp3 ≈0.44 vs ≈0 (aromatic); LogP shift ~1.5 units
Supports 3D fragment library property review
Computed values; experimental solubility and conformation data needed for this salt.
Fragment-based drug design Conformational flexibility Physicochemical property optimization

Lithium Salt Advantage: Enhanced Ionization and Solubility Over Free Acid and Alternative Alkali Metal Salts

Lithium carboxylate salts of heterocyclic acids generally exhibit higher solubility in polar organic solvents (e.g., THF, methanol, DMSO) compared to their sodium or potassium counterparts, a consequence of lithium's smaller ionic radius (0.76 Å vs. Na⁺ 1.02 Å, K⁺ 1.38 Å) and higher charge density, which promotes stronger ion-dipole interactions with solvent molecules [1]. Lithium carboxylates also serve as superior substrates for directed ortho-metalation (DoM) chemistry, where the lithium counterion facilitates regioselective deprotonation via coordination to the carboxylate directing metalation group [2]. The target compound, as a pre-formed lithium salt (MW 186.14 g/mol, formula C₉H₁₁LiN₂O₂, purity ≥95% per vendor specification), eliminates the need for in situ salt formation and ensures consistent stoichiometry in reactions requiring an anhydrous, ionized carboxylate nucleophile . In contrast, the free acid (MW 180.20 g/mol, CAS 1268065-90-2) requires additional base treatment and may exhibit variable solubility depending on buffer conditions.

Lithium Salt Form
Class-level
Pre-formed Li salt, MW 186.14 Free acid MW 180.20; Na/K salts not available
May simplify amide coupling and improve solubility in polar aprotic solvents
Class-level trend for lithium carboxylates; direct solubility data for this compound to confirm.
Salt form selection Aqueous solubility Organic synthesis reagent

Optimal Procurement and Research Application Scenarios for Lithium 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate


Synthesis of Saturated Pantothenate Synthetase Inhibitor Libraries

The target compound serves as a direct precursor for amide coupling reactions to generate tetrahydroimidazo[1,2-a]pyridine-3-carboxamide libraries targeting pantothenate synthetase. The validated activity of the aromatic 2-methylimidazo[1,2-a]pyridine-3-carboxamide series (IC50 = 1.90 μM for lead compound 5b) provides a strong rationale for exploring the saturated analog space accessible only from this lithium salt building block [1]. The pre-ionized carboxylate facilitates direct coupling with amines using standard HATU/EDCI protocols without a separate deprotonation step.

Fragment-Based Screening Targeting Enzymes Beyond HPSE1

For fragment-based drug discovery programs seeking novel chemotypes for targets other than heparanase-1, the 3-carboxylate lithium salt offers a structurally differentiated starting point. Unlike the 2- and 5-carboxylate tetrahydroimidazo[1,2-a]pyridine series, which carry established HPSE1 activity and associated selectivity liabilities (GUSβ, GBA off-target effects), the 3-carboxylate regioisomer remains pharmacologically unencumbered [2]. Its Fsp3 of approximately 0.44 and moderate TPSA (55.12 Ų for the free acid) position it within favorable fragment-like property space for hit identification.

Directed ortho-Metalation (DoM) Chemistry for Regioselective Functionalization

The lithium carboxylate functionality can serve as a directed metalation group (DMG) for regioselective lithiation at the ortho position of the imidazo[1,2-a]pyridine ring system, enabling introduction of electrophiles at specific positions not readily accessible via electrophilic aromatic substitution [3]. This application leverages the unique coordination chemistry of the lithium counterion, which is pre-installed in the target compound, avoiding the need for lithium-halogen exchange or transmetalation steps.

Comparative Physicochemical Profiling in Salt Form Selection Studies

In pre-formulation or salt screening workflows, the lithium salt provides a comparator data point against the free acid (CAS 1268065-90-2), hydrochloride, sodium, and potassium salts. The target compound's molecular weight (186.14 g/mol), ionization state, and anticipated solubility in polar aprotic solvents (THF, DMSO, methanol) differ measurably from the free acid (MW 180.20 g/mol, pKa-dependent solubility) and can be quantified via shake-flask solubility assays, enabling data-driven salt selection for biological testing .

Application
Selection Property
Validation Focus
Saturated PS Inhibitor Library Synthesis
3-Carboxylate lithium salt building block
Amide coupling efficiency; reported core scaffold activity context (aromatic analog series)
Fragment-Based Screening (Non-HPSE1)
Regioisomer orthogonal to HPSE1 chemotype
Target engagement profiling; selectivity vs. GUSβ, GBA
Directed ortho-Metalation Chemistry
Lithium carboxylate as DMG
Regioselective lithiation and electrophile introduction
Salt Form Selection Studies
Lithium vs. free acid solubility profile
Shake-flask solubility in polar aprotic solvents; stoichiometric consistency
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